molecular formula C25H33IN4O3 B14208139 L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide CAS No. 824406-74-8

L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide

Cat. No.: B14208139
CAS No.: 824406-74-8
M. Wt: 564.5 g/mol
InChI Key: WAXLFWSBTWUJNY-VOQZNFBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide is a synthetic compound that belongs to the class of peptides This compound is characterized by the presence of leucine, alanine, and phenylalanine residues, along with an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide typically involves the stepwise coupling of amino acids using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The iodophenyl group is introduced through a specific iodination reaction. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide undergoes various chemical reactions, including:

    Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.

    Reduction: The compound can be reduced to remove the iodine atom, resulting in a phenylalanine derivative.

    Substitution: The iodine atom can be substituted with other functional groups, such as fluorine or chlorine, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium fluoride (KF) are used under appropriate conditions.

Major Products Formed

    Oxidation: Iodophenol derivatives.

    Reduction: Phenylalanine derivatives.

    Substitution: Fluorophenyl or chlorophenyl derivatives.

Scientific Research Applications

L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Employed in studies related to protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites. This interaction can lead to the activation or inhibition of various signaling pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide
  • L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide

Uniqueness

L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide is unique due to the specific position of the iodine atom on the phenyl ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. The 2-iodophenyl group provides distinct steric and electronic properties, making this compound particularly valuable for certain applications in research and industry.

Properties

CAS No.

824406-74-8

Molecular Formula

C25H33IN4O3

Molecular Weight

564.5 g/mol

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[(2R)-1-[(2-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C25H33IN4O3/c1-16(2)13-21(27)24(32)29-17(3)23(31)30-22(14-18-9-5-4-6-10-18)25(33)28-15-19-11-7-8-12-20(19)26/h4-12,16-17,21-22H,13-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21+,22-/m1/s1

InChI Key

WAXLFWSBTWUJNY-VOQZNFBZSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.